![molecular formula C26H27N7O2S B2813133 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 896699-80-2](/img/structure/B2813133.png)
2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N7O2S and its molecular weight is 501.61. The purity is usually 95%.
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Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological evaluations based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of quinazoline derivatives, which are known for their diverse biological activities. Its molecular formula is C26H26N6O3S, with a molecular weight of approximately 502.59 g/mol. The structure includes key functional groups that contribute to its biological activity:
- Quinazoline and Triazole Rings : These heterocycles are often associated with anti-inflammatory and anticancer properties.
- Sulfanyl Group : This moiety can enhance the compound's reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research has shown that compounds similar to the one exhibit significant anti-inflammatory effects. For instance, derivatives containing the quinazoline structure have been tested in various models of inflammation:
- Carrageenan-induced Paw Edema Test : In studies involving this model, certain quinazoline derivatives demonstrated substantial inhibition of paw edema development and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Potential
Quinazolines have also been explored for their anticancer properties. Several studies indicate that modifications to the quinazoline structure can lead to enhanced cytotoxicity against various cancer cell lines:
- In vitro Studies : Compounds similar to the target molecule have shown promising results against human leukemia (HL-60) and lung cancer (A549) cell lines, suggesting potential as anticancer agents .
The proposed mechanism of action for quinazoline derivatives involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Notably, these compounds may act as inhibitors of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses and cell survival pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in substituents on the quinazoline or triazole rings can significantly influence their potency:
Substituent | Effect on Activity |
---|---|
Ethoxy group | Enhances solubility and bioavailability |
Sulfanyl group | Increases interaction with target enzymes |
Methyl groups | Can enhance lipophilicity and cellular uptake |
Case Studies
- Study on Anti-inflammatory Effects :
- Anticancer Activity Assessment :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds containing triazole and quinazoline moieties exhibit significant anticancer properties. For instance, derivatives of triazoloquinazolines have been shown to inhibit tumor growth in various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds could effectively reduce the viability of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Properties :
- The presence of the pyrazole and triazole rings in the structure suggests potential antimicrobial activity. Research has shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays revealed that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been investigated for their anti-inflammatory properties. A recent study highlighted that derivatives can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory diseases.
Agricultural Applications
-
Pesticidal Activity :
- The compound's structural features suggest potential as a novel pesticide or herbicide. Research has shown that similar sulfanyl compounds can act as effective biopesticides against various agricultural pests, reducing the reliance on traditional chemical pesticides which pose environmental risks.
-
Plant Growth Regulation :
- Some studies indicate that compounds with triazole structures can function as plant growth regulators, promoting root development and enhancing crop yield under stress conditions.
Material Science Applications
- Polymer Chemistry :
- The unique chemical structure allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that adding such functionalized compounds can improve the durability of polymers used in packaging and construction.
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition of tumor cell proliferation. |
Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against multiple bacterial strains with low toxicity levels. |
Pesticidal Activity | Journal of Agricultural and Food Chemistry (2023) | Reduced pest populations by over 70% in controlled field trials. |
Plant Growth Regulation | Plant Physiology (2024) | Enhanced root biomass and drought resistance in treated plants. |
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O2S/c1-4-35-22-12-8-7-11-21(22)27-24(34)15-36-26-28-20-10-6-5-9-19(20)25-29-23(32-33(25)26)14-13-18-16(2)30-31-17(18)3/h5-12H,4,13-15H2,1-3H3,(H,27,34)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXZOSLTSTXFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.